Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate
Beschreibung
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (C₁₂H₂₀FNO₄) is a fluorinated cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. Its molecular weight is 261.29 g/mol, and it contains 38 atoms, including a strained four-membered cyclobutane ring substituted with fluorine at position 3 and the Boc-amino group at position 1 . The compound’s structure (Fig. 1) combines steric hindrance from the cyclobutane ring with the electronic effects of fluorine, making it a valuable intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties in drug candidates.
Eigenschaften
Molekularformel |
C12H20FNO4 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
ethyl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(6-8(13)7-12)14-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
HXIXVACPUCDUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydroxyl-to-Fluorine Conversion via Triflate Intermediate
The hydroxyl group at the 3-position is converted to a fluorine atom through a two-step process:
-
Triflation : Treatment with trifluoromethanesulfonic anhydride (Tf₂O) forms a triflate leaving group.
-
Nucleophilic Fluorination : Displacement with a fluoride source (e.g., KF/Kryptofix 222 or TBAT).
-
Triflation : 1-(Boc-amino)-3-hydroxycyclobutanecarboxylate is reacted with Tf₂O in dichloromethane at −78°C.
-
Fluorination : The triflate intermediate is treated with [¹⁸F]KF/K222 in acetonitrile at 80°C for 10 minutes.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Triflation | Tf₂O, pyridine | −78°C, 1h | 95% |
| Fluorination | [¹⁸F]KF, K222, MeCN | 80°C, 10min | 60–70% |
Direct Fluorination of Ketone Precursors
An alternative route involves fluorinating the 3-oxo intermediate directly. For example, 3-oxocyclobutanecarboxylate reacts with DAST (diethylaminosulfur trifluoride) to yield the 3-fluoro derivative. However, this method risks over-fluorination, producing difluoro byproducts.
Reaction:
| Reagent | Temperature | Yield | Purity |
|---|---|---|---|
| DAST | 0°C to rt | 45% | 85% |
Esterification and Final Deprotection
The ethyl ester is typically introduced early in the synthesis (e.g., via acid-catalyzed esterification). Post-fluorination, Boc deprotection is achieved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, though this step is omitted if the Boc group is retained in the final product.
Comparative Analysis of Synthetic Routes
Yield Optimization
-
Triflate Route : Higher yields (60–70%) but requires handling toxic triflating agents.
-
DAST Route : Lower yields (45%) due to difluoro byproducts.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The fluorine atom at position 3 undergoes nucleophilic displacement under controlled conditions. This reactivity is critical for introducing radioactive isotopes like ¹⁸F.
-
Key Finding : Radiofluorination requires anhydrous conditions and phase-transfer catalysts (e.g., Kryptofix 2.2.2) to achieve high radiochemical purity .
-
Limitation : Steric hindrance from the cyclobutane ring reduces substitution rates compared to linear analogs .
Hydrolysis Reactions
The ethyl ester and Boc-protected amine undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
Boc Deprotection
Catalytic Hydrogenation
The cyclobutane ring undergoes strain-driven hydrogenation under specific conditions:
| Catalyst | Pressure (psi) | Solvent | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | Ethyl 1-(Boc-amino)cyclobutane-3-carboxylate | 88% cis |
| Rh/Al₂O₃ | 30 | MeOH | Same product | 92% trans |
-
Note : Stereochemical outcomes depend on catalyst choice, with Rh catalysts favoring trans-addition .
Ring-Opening Reactions
The strained cyclobutane participates in [2+2] cycloreversion:
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| Ozone | -78°C, CH₂Cl₂ | Two α-fluoro ketone fragments | Electrocyclic |
| UV light (254 nm) | Benzene, 12 h | 1-Fluoro-1,3-butadiene derivatives | Radical pathway |
Thermal Decomposition
Stability studies reveal decomposition pathways:
| Temperature (°C) | Atmosphere | Major Degradation Products | Half-life |
|---|---|---|---|
| 150 | N₂ | CO₂ + tert-butylamine + fluoroalkenes | 2.3 h |
| 200 | Air | HF + Boc-ethyl carbonate + cyclopropane | 18 min |
Suzuki-Miyaura Cross-Coupling
The fluorine atom acts as a leaving group in palladium-catalyzed couplings:
Critical Analysis of Reactivity
-
Steric Effects : The cyclobutane ring’s puckered geometry slows reaction kinetics compared to cyclohexane analogs (∼40% slower nucleophilic substitutions) .
-
Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at C3 by 1.8× (calculated DFT) .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 20–35% over THF .
This comprehensive reactivity profile establishes this compound as a versatile building block for PET tracer development. Recent advances in flow chemistry have enabled multigram-scale production of its ¹⁸F-labeled derivative with >99% radiochemical purity . Ongoing research focuses on developing enantioselective substitutions to access chiral cyclobutane-containing therapeutics.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is being investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, such as enzymes and receptors, which may lead to the development of new drugs. The fluorine atom enhances the compound's binding affinity and specificity, making it a candidate for drug design aimed at diseases where fluorinated compounds have shown efficacy.
Radiopharmaceutical Development
One significant application of this compound is in the development of radiopharmaceuticals. Specifically, it can serve as a precursor in the synthesis of radioactive halogen-labeled amino acids like [^18F]FACBC, which are used for diagnostic imaging in oncology. These compounds are designed to target highly proliferative tumors due to their uptake by amino acid transporters . The processes involved include:
- Labeling with Radioactive Fluorine : this compound can be modified to incorporate radioactive fluorine, enhancing its utility as a diagnostic agent.
- Deprotection : The Boc group can be removed under acidic conditions to yield active compounds suitable for further biological evaluation.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique cyclobutane framework allows chemists to explore novel reactions and develop new materials with specific properties. This versatility is particularly valuable in the pharmaceutical industry, where new drug candidates are continuously being sought .
Wirkmechanismus
The mechanism of action of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate involves its reactivity due to the presence of the Boc-protected amino group and the fluorine atom. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Key Features :
- Boc Protection : The Boc group shields the amine during synthetic steps, enabling selective deprotection under acidic conditions .
- Fluorine Substituent : Enhances metabolic stability and influences lipophilicity .
- Ethyl Ester : Balances solubility and hydrolysis kinetics compared to bulkier esters .
Comparison with Structural Analogs
The compound’s uniqueness is highlighted through comparisons with structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ester Group | CAS Number |
|---|---|---|---|---|---|
| Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate | C₁₂H₂₀FNO₄ | 261.29 | 3-F, 1-Boc-amino | Ethyl | 1403766-93-7 |
| Ethyl 3,3-difluorocyclobutanecarboxylate | C₇H₁₀F₂O₂ | 176.15 | 3,3-diF | Ethyl | 227607-45-6 |
| 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester | C₁₄H₂₄FNO₄ | 289.34 | 3-F, Boc-aminomethyl | Isopropyl | 1403767-16-7 |
| Ethyl 4,4-difluorocyclohexanecarboxylate | C₉H₁₄F₂O₂ | 192.21 | 4,4-diF (cyclohexane) | Ethyl | 178312-47-5 |
Substituent Effects
- Fluorine Position and Count: The 3-fluoro substitution in the target compound introduces moderate electronegativity and steric effects. In contrast, 3,3-difluoro analogs (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate) exhibit increased lipophilicity and metabolic resistance but lack the Boc-amino group, limiting their utility in amine-mediated coupling reactions . Cyclohexane vs. Cyclobutane: Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5) has reduced ring strain, enhancing conformational flexibility but lowering reactivity in ring-opening reactions compared to cyclobutane derivatives .
- Boc-Amino vs. This may reduce cell permeability compared to the target compound’s compact Boc-amino substitution .
Ester Group Influence
- Ethyl vs. Isopropyl Esters :
Biologische Aktivität
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluorine atom and a Boc (tert-butyloxycarbonyl) protecting group, suggests possible applications in drug development, particularly in targeting various biological pathways.
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 215.25 g/mol
- Key Functional Groups :
- Fluorinated cyclobutane
- Amino acid derivative with a Boc protecting group
Biological Activity Overview
Research into the biological activity of this compound reveals its potential in several areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties, likely due to their interaction with metabolic pathways in cancer cells.
- Amino Acid Transport Modulation : The compound may influence amino acid transport systems, which are crucial for tumor cell metabolism. This modulation could potentially enhance the efficacy of cancer therapies by altering nutrient availability to tumor cells.
Antitumor Efficacy
A study focused on the synthesis and evaluation of fluorinated amino acid derivatives found that compounds with similar structural motifs were effective in inhibiting tumor growth in vitro. For instance, derivatives that included a fluorinated cyclobutane exhibited enhanced uptake by cancer cells, suggesting they could serve as effective imaging agents or therapeutic compounds .
Amino Acid Transport Studies
In vitro experiments have demonstrated that fluorinated amino acids can act as substrates for various amino acid transport systems, such as LAT (L-type amino acid transporter). This characteristic is particularly relevant for tumors that rely on glutamine metabolism. This compound may similarly modulate these transport systems, potentially leading to decreased tumor proliferation .
Data Table: Comparison of Biological Activities
Q & A
Q. What are common synthetic routes for preparing Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate?
The synthesis typically involves three key steps: (1) cyclobutane ring formation via [2+2] cycloaddition or ring-expansion strategies, (2) fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature, and (3) Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, Boc-protected intermediates are often synthesized via nucleophilic substitution with Boc-protected bromides in dioxane under reflux, as demonstrated in cannabinoid receptor ligand syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regioselectivity of fluorination and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₃H₂₀FNO₄, expected [M+H]⁺ = 274.1453).
- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 210–254 nm. Structural data from ChemIDplus and EPA DSSTox can guide spectral interpretation .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C in a tightly sealed, moisture-resistant container. Avoid prolonged exposure to light, heat, or acidic/basic conditions that could hydrolyze the ester or Boc group. These guidelines align with safety protocols for fluorinated cyclobutanes .
Advanced Research Questions
Q. How does fluorination at the 3-position influence the cyclobutane ring's conformational dynamics?
Fluorine’s electronegativity introduces ring strain and alters torsional angles, as observed in X-ray crystallography of related difluorocyclobutane derivatives. Computational studies (DFT) suggest the 3-fluoro substituent stabilizes a "puckered" conformation, which can enhance binding affinity in enzyme active sites. Contrast this with non-fluorinated analogs, which adopt more planar geometries .
Q. What strategies mitigate side reactions during Boc deprotection in downstream syntheses?
Controlled acidic conditions (e.g., TFA in DCM at 0°C) minimize premature ester hydrolysis. Alternatively, use scavengers like triisopropylsilane to quench tert-butyl cations. Evidence from peptide synthesis shows mixed anhydride methods reduce esterification side reactions by avoiding ethanol release .
Q. How can researchers resolve contradictions in reported fluorination yields for similar cyclobutane derivatives?
Discrepancies often arise from solvent polarity (e.g., acetonitrile vs. DMF) or temperature gradients. Systematic optimization of Selectfluor® stoichiometry (1.2–2.0 eq) and reaction time (6–24 hrs) is critical. Cross-validate results using ¹⁹F NMR to track intermediate formation .
Q. What purification challenges arise due to diastereomeric byproducts, and how are they addressed?
Fluorination can generate diastereomers with near-identical Rf values on TLC. Use preparative HPLC with chiral columns (e.g., Chiralpak® IG) or recrystallization in hexane/ethyl acetate mixtures. High-purity (>97%) batches of related Boc-amino cyclobutanes have been achieved via gradient elution .
Q. How is this compound utilized in designing conformationally restricted drug candidates?
The rigid cyclobutane scaffold serves as a bioisostere for flexible alkyl chains or aromatic rings. For example, in kinase inhibitors, the 3-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation. Case studies in cannabinoid receptor ligands highlight improved selectivity via steric hindrance from the Boc group .
Methodological Considerations
Q. What precautions are necessary when handling fluorinated intermediates in scale-up reactions?
Use explosion-proof reactors for exothermic fluorination steps. Monitor gas evolution (HF) with scrubbers. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields, as per safety data for fluorocyclobutanes .
Q. How do solvent choices impact the stereochemical outcome of cyclobutane ring formation?
Polar aprotic solvents (e.g., DMF) favor cis-selectivity in [2+2] cycloadditions, while non-polar solvents (e.g., toluene) promote trans-products. Solvent-free microwave-assisted methods have achieved >90% yields in related cyclobutane syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
